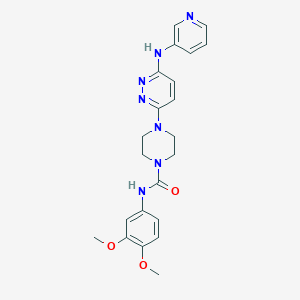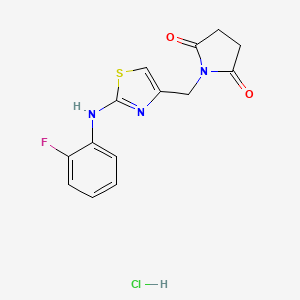![molecular formula C22H18O2S2 B2832723 2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene CAS No. 102442-70-6](/img/structure/B2832723.png)
2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene is an organic compound with the molecular formula C({22})H({18})O({2})S({2}) This compound features a disulfide linkage between two methoxynaphthalene units, making it a unique structure in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxynaphthalene.
Formation of Disulfide Linkage: The key step involves the formation of the disulfide bond. This can be achieved by reacting 2-methoxynaphthalene with sulfur or disulfide reagents under controlled conditions.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production would follow similar steps but on a larger scale. This would involve:
Bulk Reactors: Using large-scale reactors to handle the starting materials and reagents.
Purification: Employing industrial purification techniques such as crystallization or chromatography to obtain the pure compound.
Quality Control: Ensuring the compound meets the required purity standards through rigorous quality control processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH(_4)) are used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene has several applications in scientific research:
Chemistry: Used as a model compound to study disulfide bond formation and cleavage.
Biology: Investigated for its potential role in biological systems, particularly in redox biology.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Mécanisme D'action
The compound exerts its effects primarily through its disulfide linkage, which can undergo redox reactions. This allows it to participate in various biochemical pathways, particularly those involving thiol-disulfide exchange reactions. The methoxy groups may also contribute to its overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-1-naphthol: Similar structure but lacks the disulfide linkage.
1,2-Dimethoxynaphthalene: Similar methoxy substitution but without the disulfide bond.
Bis(2-methoxynaphthyl)disulfide: Similar disulfide linkage but different substitution pattern.
Uniqueness
2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene is unique due to its specific combination of methoxy groups and disulfide linkage, which imparts distinct chemical and physical properties
Propriétés
IUPAC Name |
2-methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2S2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)25-26-22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSNXTQURXVTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)SSC3=C(C=CC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-dimethylphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2832642.png)



![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2832650.png)





![5-(3,4-dimethylphenyl)sulfonyl-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2832660.png)


